molecular formula C10H16BNO4 B8187945 [5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol

[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol

Cat. No.: B8187945
M. Wt: 225.05 g/mol
InChI Key: NHLCKQXGBOZMOB-UHFFFAOYSA-N
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Description

[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol is a chemical compound that features a unique combination of boron and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol typically involves the reaction of an oxazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to facilitate the coupling of the oxazole derivative with a boronic ester under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, boronic acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, [5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol is used as a building block for the construction of complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity and selectivity of pharmaceutical compounds, making this compound a promising candidate for drug development.

Industry

In the materials science field, this compound can be used to synthesize advanced materials with unique properties

Mechanism of Action

The mechanism by which [5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol exerts its effects is largely dependent on its chemical reactivity. The boronic ester group can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to various biological effects. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    [4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]benzene: This compound also contains a boronic ester group but lacks the oxazole ring, making it less versatile in certain applications.

    [4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]isophthalaldehyde: Similar in structure but with aldehyde groups instead of the oxazole ring, used in different types of cross-coupling reactions.

Uniqueness

The presence of both the boronic ester and oxazole functional groups in [5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol provides a unique combination of reactivity and versatility. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds that contain only one of these functional groups.

Properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4/c1-9(2)10(3,4)16-11(15-9)7-5-12-8(6-13)14-7/h5,13H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLCKQXGBOZMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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